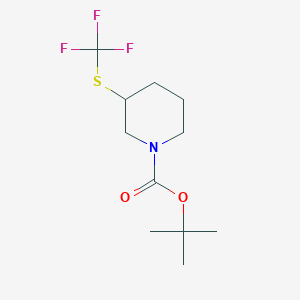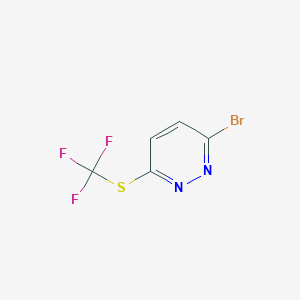![molecular formula C6H3ClFN3 B3221300 4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1206825-32-2](/img/structure/B3221300.png)
4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system, with chlorine and fluorine atoms at the 4 and 2 positions, respectively. This unique structure imparts distinct chemical properties, making it valuable in various scientific fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form a bislactam ring. The carbonyl group is then chlorinated using phosphorus oxychloride, and the terminal double bond is oxidized with potassium osmate hydrate and sodium periodate to form an aldehyde group. Finally, the compound undergoes a reaction with ammonia water to produce the desired product . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity .
Chemical Reactions Analysis
4-Chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the chlorine atom with nucleophiles such as amines or thiols under basic conditions.
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds, making it useful for synthesizing complex organic molecules.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, where the fluorine atom is replaced by other electrophiles.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and nucleophiles such as amines and thiols. Major products formed from these reactions are often derivatives with enhanced biological activity or improved material properties .
Scientific Research Applications
4-Chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Materials Science: Its electronic properties make it suitable for use in organic semiconductors and as ligands in catalysis.
Pharmaceutical Industry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including Janus kinase inhibitors.
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with signal transduction pathways that regulate cell division and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy . Additionally, its derivatives can modulate the activity of proapoptotic proteins like caspase-3 and Bax, further enhancing its therapeutic potential .
Comparison with Similar Compounds
4-Chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine can be compared with other halogenated pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the fluorine atom, which can affect its reactivity and biological activity.
4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidines: These compounds have additional substituents that can enhance their antiviral and anticancer properties.
Halogenated Tyrosine Kinase Inhibitors: Compounds like sunitinib contain halogen atoms that improve their binding affinity and selectivity for kinase targets.
The presence of both chlorine and fluorine atoms in this compound imparts unique properties that can enhance its efficacy and selectivity in various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGCDKYSCGJVEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC(=N2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Bis-trifluoromethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B3221221.png)











